![molecular formula C13H9NO4S B2617783 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 730986-10-4](/img/structure/B2617783.png)
2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one” is a derivative of benzoxazole . Benzoxazole derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities . They have been used in intermediates for the preparation of new biological materials and have a wide spectrum of pharmacological activities .
Synthesis Analysis
Benzoxazole derivatives are synthesized through various methods. For instance, 2-aminophenol reacts with potassium hydroxide in a methanolic solution, followed by the addition of carbon-di-sulfide to synthesize Benzo[d]oxazole-2-thiol . A mixture of this compound with another compound is then stirred in the presence of triethylamine to obtain the final product .Molecular Structure Analysis
The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, and mass . The structure of these compounds is examined using these techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives are complex and involve multiple steps . The reactions are carried out under specific conditions to ensure the correct formation of the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For instance, the melting point, yield, and appearance (white solid) of a similar compound were determined . The structure was confirmed by FTIR, 1H NMR, 13C NMR, and HRMS .Scientific Research Applications
Synthesis and Characterization of Compounds
A series of compounds related to 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one have been synthesized and characterized. The compounds were subjected to FT-IR, 1H-NMR, Mass spectroscopy, and elemental analysis to confirm their structures (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020). Similarly, novel acrylate monomers were synthesized from a related compound and polymerized. Their thermal behavior was analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and they demonstrated moderate to good antibacterial and antifungal activities (M. Saraei et al., 2016).
Antimicrobial Activity
The synthesized compounds underwent in vitro screening for antimicrobial activity. Some compounds showed increased potency against Mycobacterium tuberculosis, with specific electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties potentially responsible for the strong anti-mycobacterial activity (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020). Similarly, other compounds were also characterized and evaluated for their antibacterial activities. The presence of specific substituents influenced the antimicrobial potency of these compounds (V. P. Landage, D. R. Thube, & B. Karale, 2019).
Docking Studies and Interaction Analysis
Interaction with Mycobacterium tuberculosis Enoyl Reductase Enzyme
Docking studies were performed to predict how the synthesized compounds interact within the Mycobacterium tuberculosis enoyl reductase enzyme. Compounds with electron-releasing groups demonstrated the most potent activity, highlighting the importance of molecular interactions in determining antibacterial efficacy (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020).
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives have been found to impact a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of cell proliferation .
Result of Action
Benzoxazole derivatives have been found to have a variety of effects, including antimicrobial and anticancer activities .
Future Directions
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanylmethyl)-5-hydroxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-10-5-8(17-6-11(10)16)7-19-13-14-9-3-1-2-4-12(9)18-13/h1-6,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPNJJFGUFBLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC(=O)C(=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

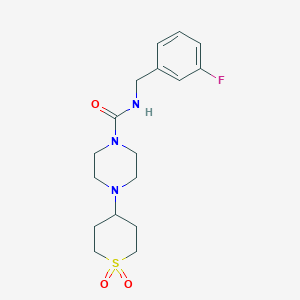
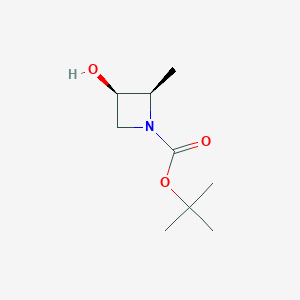
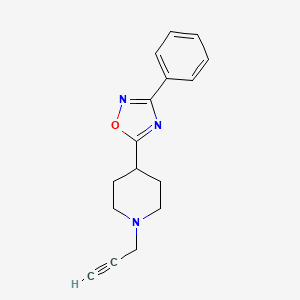
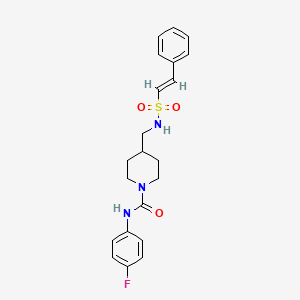
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)
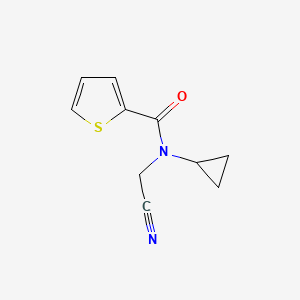
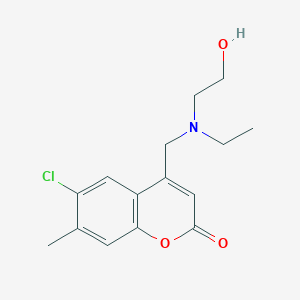
![1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B2617717.png)
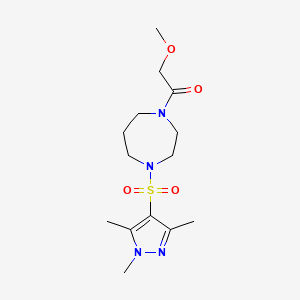
![3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2617719.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2617721.png)
![[(E)-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]amino]thiourea](/img/structure/B2617723.png)